molecular formula C17H12FN3O B5409934 2-(1H-benzimidazol-2-yl)-3-(2-fluoro-4-methoxyphenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(2-fluoro-4-methoxyphenyl)acrylonitrile

Cat. No. B5409934
M. Wt: 293.29 g/mol
InChI Key: DITWRZAUVSMNGX-XYOKQWHBSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-(2-fluoro-4-methoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-fluoro-4-methoxyphenyl)acrylonitrile involves the inhibition of specific enzymes and pathways involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of certain kinases and transcription factors that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-(2-fluoro-4-methoxyphenyl)acrylonitrile is its high potency and selectivity towards specific targets. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the research on 2-(1H-benzimidazol-2-yl)-3-(2-fluoro-4-methoxyphenyl)acrylonitrile. Some of these include:
1. Further exploration of its potential as a therapeutic agent for various diseases.
2. Investigation into its mechanism of action and identification of new targets.
3. Development of new synthetic methods to improve its solubility and bioavailability.
4. Study of its pharmacokinetics and toxicity in vivo.
5. Evaluation of its potential as a diagnostic tool for various diseases.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent in various scientific research studies. Its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been discussed. There are several potential future directions for research on this compound, which can pave the way for new discoveries in the field of medicine.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-(2-fluoro-4-methoxyphenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 2-fluoro-4-methoxyphenylacetonitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(2-fluoro-4-methoxyphenyl)acrylonitrile has been studied extensively for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-fluoro-4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c1-22-13-7-6-11(14(18)9-13)8-12(10-19)17-20-15-4-2-3-5-16(15)21-17/h2-9H,1H3,(H,20,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITWRZAUVSMNGX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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